molecular formula C7H8BrNOS B1444285 1-(5-Bromothiazol-2-yl)cyclobutanol CAS No. 1312534-98-7

1-(5-Bromothiazol-2-yl)cyclobutanol

Cat. No.: B1444285
CAS No.: 1312534-98-7
M. Wt: 234.12 g/mol
InChI Key: OQWFCUGPWYCCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiazol-2-yl)cyclobutanol is a chemical compound with the molecular formula C7H8BrNOS. It features a cyclobutanol ring attached to a bromothiazole moiety.

Preparation Methods

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutanol typically involves the reaction of cyclobutanone with 5-bromothiazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Bromothiazol-2-yl)cyclobutanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(5-Bromothiazol-2-yl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutanol involves its interaction with specific molecular targets. The bromothiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-(5-Bromothiazol-2-yl)cyclobutanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-5-4-9-6(11-5)7(10)2-1-3-7/h4,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWFCUGPWYCCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(S2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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